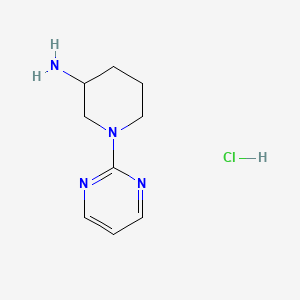

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Description

BenchChem offers high-quality 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVNPLQXEMSKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671574 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-66-3 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the putative mechanism of action of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, a compound of significant interest in contemporary medicinal chemistry. As a molecule incorporating both the pyrimidine and piperidine scaffolds, it resides within a class of compounds renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS). This document will synthesize the current understanding of these structural motifs, propose a testable hypothesis for the compound's mechanism of action, and provide a comprehensive framework for its experimental validation.

Introduction: The Pyrimidinyl-Piperidine Scaffold as a "Privileged" Structure in CNS Drug Discovery

The confluence of a pyrimidine ring and a piperidine moiety within a single molecular entity creates a "privileged scaffold," a concept in medicinal chemistry that describes molecular frameworks capable of binding to multiple, distinct biological targets. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial[1][2][3]. Similarly, the piperidine ring is a common feature in numerous CNS-active drugs, contributing to favorable pharmacokinetic properties and target engagement[4][5].

The subject of this guide, 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, is noted as a key intermediate in the synthesis of selective modulators for serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, schizophrenia, and anxiety[6]. This strongly suggests that the compound itself may possess intrinsic activity at these neuroreceptors.

Molecular Profile:

| Property | Value |

| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride[7] |

| Molecular Formula | C₉H₁₆Cl₂N₄[7] |

| Molecular Weight | 251.16 g/mol [7] |

| CAS Number | 1185309-66-3[6] |

A Hypothesized Mechanism of Action: Modulation of Serotonergic and Dopaminergic Pathways

Based on the established pharmacology of related compounds, we hypothesize that 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride functions as a modulator of serotonin (5-HT) and/or dopamine (D) receptors. The specific nature of this modulation (i.e., agonist, antagonist, or partial agonist) and the receptor subtype selectivity remain to be elucidated.

The 2-aminopyrimidine moiety is a known pharmacophore for various receptors, including histamine H4 receptors and serotonin receptors[8][9]. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the receptor binding pocket.

The 3-aminopiperidine portion of the molecule is a versatile building block found in ligands for a range of targets, including dipeptidyl peptidase-4 (DPP-4) inhibitors and CNS receptors[10][11]. The basic nitrogen of the piperidine ring is likely to form a crucial salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors[12].

The following diagram illustrates a putative signaling pathway that could be modulated by this compound, focusing on the 5-HT1A and D2 receptors as representative examples of the serotonin and dopamine receptor families, respectively.

Caption: Putative modulation of serotonergic and dopaminergic signaling.

Experimental Verification: A Roadmap to Elucidating the Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols outline the key in vitro and in vivo assays necessary to characterize the pharmacological profile of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride.

In Vitro Characterization

Objective: To determine the binding affinity, selectivity, and functional activity of the compound at a panel of CNS receptors.

Experimental Workflow:

Caption: Workflow for in vitro pharmacological profiling.

Protocol 1: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, adrenergic receptors, histamine receptors).

-

Competition Binding: Incubate the cell membranes with a known radioligand for the target receptor and increasing concentrations of the test compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) and subsequently the Kᵢ value (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (Example: cAMP Assay for Gᵢ/Gₛ-coupled Receptors)

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, calculate the EC₅₀ (effective concentration for 50% of maximal response). For antagonists, calculate the IC₅₀ (inhibitory concentration for 50% of the agonist response).

In Vivo Evaluation

Objective: To assess the physiological and behavioral effects of the compound in relevant animal models.

Protocol 3: Rodent Model of Depression (Forced Swim Test)

-

Acclimatization: Acclimate mice to the testing room for at least one hour.

-

Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Forced Swim Test: Place each mouse in a cylinder of water from which it cannot escape and record the duration of immobility for a set period (e.g., 6 minutes).

-

Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.

Data Interpretation and Future Directions

The data generated from these experiments will provide a comprehensive pharmacological profile of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride.

-

High affinity (low Kᵢ) for specific serotonin or dopamine receptor subtypes in binding assays will identify the primary molecular targets.

-

Functional assay results will elucidate whether the compound acts as an agonist, antagonist, or partial agonist at these targets.

-

In vivo data will provide insights into the compound's potential therapeutic applications and its effects on complex physiological systems.

Should the compound demonstrate a promising profile, further studies would be warranted, including:

-

Pharmacokinetic profiling (ADME): To assess its absorption, distribution, metabolism, and excretion properties.

-

Toxicology studies: To evaluate its safety profile.

-

Structure-Activity Relationship (SAR) studies: To optimize its potency, selectivity, and pharmacokinetic properties through chemical modifications.

Conclusion

While the precise mechanism of action of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride remains to be definitively established, its chemical structure strongly suggests activity within the central nervous system, likely through the modulation of serotonergic and/or dopaminergic pathways. The experimental framework outlined in this guide provides a clear and rigorous path to elucidating its pharmacological profile. The insights gained from these studies will be invaluable for the continued development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals, 13(8), 161. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(14), 5489. [Link]

-

MySkinRecipes. (n.d.). 1-(2-pyrimidinyl)-3-piperidinaminehydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

-

Patel, R. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. [Link]

-

Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2157. [Link]

-

Patel, R. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. [Link]

-

Ghorbani-Vaghei, R., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 18(1), 1-11. [Link]

- Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12708. [Link]

-

Sztanke, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6571. [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IL189164A0 - Pyrimidine compounds as serotonin receptor modulators - Google Patents [patents.google.com]

- 10. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride: Synthesis, Characterization, and Applications in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyrimidine and piperidine scaffolds has given rise to a plethora of biologically active molecules, particularly in the realm of central nervous system (CNS) drug discovery. These heterocyclic moieties are prevalent in numerous approved pharmaceuticals, valued for their ability to interact with a wide range of biological targets and their favorable pharmacokinetic properties.[1][2] This guide focuses on a specific and promising intermediate, 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride , a molecule poised for the development of novel therapeutics. Its structure marries the electron-deficient pyrimidine ring, a key pharmacophore in many bioactive compounds, with the versatile 3-aminopiperidine moiety, a valuable synthon for constructing complex molecular architectures.[3] This strategic combination suggests its potential as a selective modulator of key neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders.[4][5]

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, including its chemical identity, a detailed, field-proven synthetic protocol, robust analytical methodologies for its characterization, and a discussion of its potential applications in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

CAS Number: 1185309-66-3

Molecular Formula: C₉H₁₅ClN₄

Molecular Weight: 214.695 g/mol

| Property | Value | Source |

| Appearance | Predicted: Light yellow to yellow solid | [6] |

| Boiling Point | Predicted: 340.6±52.0 °C | [6] |

| Density | Predicted: 1.144±0.06 g/cm³ | [6] |

| pKa | Predicted: 10.06±0.20 | [6] |

| Storage | Room temperature, in a dry, sealed container under an inert atmosphere. | [6] |

Strategic Synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

The synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high purity and yield. The overall strategy involves the preparation of a suitably protected 3-aminopiperidine precursor, followed by a nucleophilic aromatic substitution reaction with a 2-halopyrimidine, and concluding with deprotection and salt formation.

Rationale for the Synthetic Approach

The chosen synthetic route is predicated on the differential reactivity of the two amino groups in 3-aminopiperidine. The exocyclic primary amine is more nucleophilic than the endocyclic secondary amine, but direct reaction with 2-chloropyrimidine can lead to a mixture of products, including bis-alkylation of the piperidine nitrogen. Therefore, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the conditions of the nucleophilic aromatic substitution and its facile removal under acidic conditions.

The nucleophilic aromatic substitution reaction is a cornerstone of this synthesis. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack by the primary amine of the protected 3-aminopiperidine.

Experimental Protocol

Part 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen of 3-aminopiperidine.

-

Materials: 3-Aminopiperidine dihydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

Suspend 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free base.

-

Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate.

-

Part 2: Synthesis of tert-butyl 3-((2-pyrimidinyl)amino)piperidine-1-carboxylate

This is the key C-N bond-forming step.

-

Materials: tert-butyl 3-aminopiperidine-1-carboxylate, 2-Chloropyrimidine, Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1 equivalent) and 2-chloropyrimidine (1.1 equivalents) in DMF.

-

Add DIPEA (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

-

Part 3: Synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

-

Materials: tert-butyl 3-((2-pyrimidinyl)amino)piperidine-1-carboxylate, Hydrochloric acid (4M in 1,4-dioxane), Methanol.

-

Procedure:

-

Dissolve the purified product from Part 2 in a minimal amount of methanol.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Monitor the deprotection by TLC.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride as a solid.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Spectroscopic Characterization of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the pharmaceutical intermediate, 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride (CAS No. 1185309-66-3). This compound is a key building block in the synthesis of central nervous system (CNS) active agents, particularly selective serotonin and dopamine receptor modulators.[1] A thorough understanding of its spectroscopic properties is crucial for identity confirmation, purity assessment, and quality control in a research and drug development setting.

This document will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretations are based on first principles and comparative analysis with structurally related compounds.

Chemical Structure and Key Features

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride has a molecular formula of C₉H₁₅ClN₄ and a molecular weight of 214.695 g/mol .[1] The structure comprises a pyrimidine ring attached to the 1-position of a piperidine ring, which in turn bears an amino group at the 3-position. The hydrochloride salt form protonates one or more of the basic nitrogen atoms, influencing the spectroscopic characteristics, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidinyl and piperidinyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the protonation state of the nitrogen atoms. The spectrum would ideally be acquired in a solvent like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Pyrimidinyl H-4', H-6' | ~8.3 | Doublet | These two protons are chemically equivalent and will appear as a single doublet due to coupling with H-5'. |

| Pyrimidinyl H-5' | ~6.5 | Triplet | This proton is coupled to the two equivalent H-4' and H-6' protons. |

| Piperidinyl H-2ax, H-2eq | 3.5 - 4.0 | Multiplet | Protons on the carbon adjacent to the pyrimidinyl-substituted nitrogen. The axial and equatorial protons are diastereotopic and will have different chemical shifts and show complex splitting. |

| Piperidinyl H-3 | 3.0 - 3.5 | Multiplet | The proton on the carbon bearing the amino group. Its chemical shift is influenced by the neighboring amino and pyrimidinyl-substituted nitrogen. |

| Piperidinyl H-4, H-5, H-6 | 1.5 - 2.5 | Multiplets | The remaining piperidine ring protons will appear as a complex series of overlapping multiplets. |

| Amino (-NH₂) | Variable | Broad Singlet | The chemical shift of the amino protons is highly dependent on solvent, concentration, and temperature. As a hydrochloride salt, this may exist as an ammonium group (-NH₃⁺), further influencing its chemical shift and exchange rate. |

Justification from Analogous Structures:

-

The predicted shifts for the pyrimidinyl protons are based on data for 2-(1-Piperazinyl)pyrimidine, which shows signals at approximately 8.29-8.31 ppm (doublet) and 6.45 ppm (triplet) for the corresponding protons.[2]

-

The chemical shifts for the piperidine ring protons are estimated by considering the data for (R)-3-Piperidinamine dihydrochloride, which provides a reference for the protons on a 3-substituted piperidine ring.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Pyrimidinyl C-2' | ~162 | The carbon directly attached to the piperidine nitrogen, showing the most downfield shift in the pyrimidine ring. |

| Pyrimidinyl C-4', C-6' | ~158 | The two equivalent carbons adjacent to the nitrogen atoms in the pyrimidine ring. |

| Pyrimidinyl C-5' | ~110 | The carbon at the 5-position of the pyrimidine ring. |

| Piperidinyl C-2 | ~45 | The carbon of the piperidine ring attached to the pyrimidine ring. |

| Piperidinyl C-3 | ~48 | The carbon bearing the amino group. |

| Piperidinyl C-6 | ~43 | The other carbon adjacent to the pyrimidinyl-substituted nitrogen. |

| Piperidinyl C-4, C-5 | 20 - 30 | The remaining two carbons of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

-

Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base. The free base has a molecular formula of C₉H₁₄N₄ and a monoisotopic mass of 178.1218 Da. Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 179.1296.

-

Key Fragments: Fragmentation of the molecular ion would likely occur through cleavage of the piperidine ring or the bond between the pyrimidine and piperidine rings.

Diagram of Predicted ESI-MS Fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (amine) |

| 3200 - 2800 | C-H | Stretching (aliphatic and aromatic) |

| ~2700 - 2400 | N⁺-H | Stretching (ammonium hydrochloride) |

| 1620 - 1550 | C=N, C=C | Stretching (pyrimidine ring) |

| 1500 - 1400 | C-H | Bending (aliphatic) |

| 1350 - 1250 | C-N | Stretching |

Justification from Analogous Structures:

-

Spectra for 1-(2-Pyrimidinyl)piperazine show characteristic absorptions for the pyrimidine ring and the C-N bonds.[4][5]

-

The presence of the primary amine and its hydrochloride salt will introduce characteristic N-H stretching and bending vibrations.

Experimental Protocol for ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Spectrum

The pyrimidine ring constitutes a chromophore. It is expected to exhibit absorption maxima in the UV region.

-

λ_max: An absorption maximum (λ_max) is anticipated in the range of 230-280 nm, corresponding to π → π* transitions within the pyrimidine ring. The exact position and intensity of the absorption will be influenced by the solvent polarity.

Justification from Analogous Structures:

-

UV-Vis spectra of related compounds like 1-(2-Pyridyl)piperazine show absorption maxima in this region.[6] Piperazine itself shows absorption at shorter wavelengths.[7]

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we can confidently predict the key features in ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectra. These predicted data serve as a crucial reference for researchers and scientists involved in the synthesis, purification, and analysis of this important pharmaceutical intermediate, ensuring its identity and quality throughout the drug development process.

References

- PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1-(2-Pyrimidinyl)piperazine dihydrochloride. John Wiley & Sons, Inc.

- ChemicalBook. (n.d.). 1-(2-pyrimidinyl)-3-piperidinamine(SALTDATA: 1.95HCl 0.5H2O).

- MySkinRecipes. (n.d.). 1-(2-pyrimidinyl)-3-piperidinamine hydrochloride.

- ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅.

- NIST. (n.d.). 1-(2-Pyridyl)piperazine. NIST Chemistry WebBook.

- LookChem. (n.d.). 1-(2-pyrimidinyl)-3-piperidinamine hydrochloride CAS NO.1185309-66-3.

- ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride(334618-23-4) ¹H NMR spectrum.

- PubChem. (n.d.). 1-(2-Pyrimidyl)piperazine hydrochloride. National Center for Biotechnology Information.

- Research and Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.

- ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE.

- ChemicalBook. (n.d.). 2-(1-Piperazinyl)pyrimidine(20980-22-7) ¹H NMR spectrum.

- SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. John Wiley & Sons, Inc.

- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.

- PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). National Center for Biotechnology Information.

- SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[UV-VIS] - Spectrum. John Wiley & Sons, Inc.

- PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). National Center for Biotechnology Information.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- NIST. (n.d.). Piperazine. NIST Chemistry WebBook.

Sources

- 1. 1-(2-pyrimidinyl)-3-piperidinamine hydrochloride [myskinrecipes.com]

- 2. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 3. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Piperazine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Parameters of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility parameters of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, a key intermediate in the synthesis of central nervous system (CNS) active compounds.[1][2] Recognizing the critical role of solubility in drug development, this document offers a blend of theoretical principles and actionable experimental and computational protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate the physicochemical properties of this compound, thereby facilitating formulation development and optimizing bioavailability. While specific experimental data for this compound is not widely published, this guide establishes a robust methodology for its determination, drawing upon established analytical techniques and predictive models.

Introduction: The Significance of Solubility Parameters in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. For intermediates like 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, a thorough understanding of solubility is paramount. It influences not only the efficiency of synthesis and purification but also dictates the formulation strategies for the final active pharmaceutical ingredient (API).

Solubility parameters are a set of physicochemical values that govern the dissolution of a solute in a solvent. Key parameters include:

-

Aqueous Solubility: The maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical determinant of oral bioavailability.

-

pH-Dependent Solubility: For ionizable compounds like 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, solubility can vary significantly with the pH of the medium.

-

pKa: The acid dissociation constant, which indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values.

-

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hansen Solubility Parameters (HSP): A more advanced model that breaks down the total cohesive energy of a molecule into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). HSPs are powerful tools for predicting solubility in a wide range of solvents and for designing optimal solvent blends.[3][4]

This guide will provide a structured approach to determining these essential parameters for 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride.

Physicochemical Profile of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

A foundational understanding of the molecule's structure is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₄ | [2] |

| Molecular Weight | 214.695 g/mol | [2] |

| Predicted pKa | ~10.06 | [5] |

| Appearance | Light yellow to yellow liquid (for the free base) | [5] |

The presence of the pyrimidinyl and piperidinamine moieties suggests that the molecule is a weak base. The amine groups are susceptible to protonation, forming a hydrochloride salt. This salt form is generally expected to have higher aqueous solubility compared to the free base, particularly in acidic to neutral pH environments.[6]

Theoretical Framework and Predictive Models

Before embarking on experimental work, computational models can provide valuable initial estimates of the solubility parameters.

pKa and logP Prediction

Numerous software packages and online tools can predict pKa and logP based on the chemical structure. These predictions are valuable for designing experiments, such as selecting the appropriate pH range for solubility studies. For 1-(2-Pyrimidinyl)-3-piperidinamine, a predicted pKa of around 10.06 suggests it will be predominantly ionized in the physiological pH range of the stomach and small intestine.[5]

Hansen Solubility Parameters (HSP) Prediction

HSPs can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each with known HSP values.[6][7] Software like HSPiP can perform these calculations based on the molecule's SMILES string.[4] This predictive approach allows for an initial screening of potential solvents.

The core principle of HSP is "like dissolves like." The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of dissolution.[7]

Experimental Determination of Solubility Parameters

Experimental validation is crucial to confirm the predictions and obtain accurate solubility data.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8][9][10]

-

Preparation: Add an excess amount of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride to a series of vials containing the desired solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at pH 7.4, ethanol, DMSO). The excess solid should be clearly visible.[9][11]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Caption: Workflow for the Shake-Flask Solubility Assay.

Analytical Method for Quantification: HPLC

A robust HPLC method is essential for accurate quantification. Given the structure of 1-(2-Pyrimidinyl)-3-piperidinamine, a reversed-phase HPLC method with UV detection is appropriate.

-

Column: A C18 column is a suitable starting point.[1]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

-

Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring (e.g., around 230-270 nm).

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. For compounds lacking a strong chromophore, pre-column derivatization can be employed.[13][14]

pKa Determination: Potentiometric Titration

Potentiometric titration is a reliable method for experimentally determining the pKa of an ionizable compound.[15][16]

-

Sample Preparation: Dissolve a known amount of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Caption: Process for pKa determination by potentiometric titration.

Alternatively, HPLC-based methods can be used for pKa determination, which are particularly useful for poorly soluble compounds.[17]

Conclusion: A Roadmap to Understanding Solubility

This technical guide has outlined a comprehensive strategy for characterizing the solubility parameters of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride. By integrating computational predictions with rigorous experimental verification, researchers can build a detailed physicochemical profile of this important synthetic intermediate. A thorough understanding of its aqueous and organic solubility, pH-dependence, pKa, and Hansen Solubility Parameters will empower scientists to make informed decisions during process development and formulation, ultimately accelerating the path to new and effective CNS therapies.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

PharmaeliX. pKa Value Determination Guidance 2024. Published December 25, 2021. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Determination of pKa Values by Liquid Chromatography. Available at: [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

-

PubChem. 1-(2-Pyrimidyl)piperazine hydrochloride. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Solubility determination of salts. Available at: [Link]

- A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. ResearchGate. Available at: [Link]

-

Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. Available at: [Link]

-

Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. ScienceDirect. Available at: [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. SciSpace. Available at: [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Available at: [Link]

-

Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures. ResearchGate. Available at: [Link]

-

1-(2-pyrimidinyl)-3-piperidinamine hydrochloride. MySkinRecipes. Available at: [Link]

-

(3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. Available at: [Link]

-

Dimethyl Sulfoxide. PubChem. Available at: [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Available at: [Link]

-

Piperazine Dihydrochloride. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-pyrimidinyl)-3-piperidinamine hydrochloride [myskinrecipes.com]

- 3. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-pyrimidinyl)-3-piperidinamine(SALTDATA: 1.95HCl 0.5H2O) | 1146290-25-6 [amp.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. ub.edu [ub.edu]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 17. academic.oup.com [academic.oup.com]

Starting materials for 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride synthesis

An In-Depth Technical Guide to the Selection and Application of Starting Materials for the Synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine Hydrochloride

Abstract

1-(2-Pyrimidinyl)-3-piperidinamine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its hydrochloride salt is often preferred for its stability and handling properties. The successful and efficient synthesis of this key intermediate is critically dependent on the strategic selection of appropriate starting materials and a thorough understanding of the reaction mechanisms. This guide provides a comprehensive analysis of the prevalent synthetic strategies, focusing on the rationale behind the choice of precursors, detailed experimental protocols, and the underlying chemical principles that govern the synthesis.

Introduction: Strategic Importance of the Pyrimidinyl-Piperidinamine Scaffold

The 1-(2-Pyrimidinyl)-3-piperidinamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. Its importance lies in the combination of the hydrogen bond accepting pyrimidine ring and the versatile piperidine core, which can be further functionalized. The synthesis of its hydrochloride salt, 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, is a key step in the development of numerous drug candidates. The efficiency, cost-effectiveness, and scalability of the synthesis are paramount, beginning with the selection of the primary starting materials.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially scalable route to 1-(2-Pyrimidinyl)-3-piperidinamine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the coupling of an activated pyrimidine ring with a suitable 3-aminopiperidine derivative. The electron-deficient nature of the pyrimidine ring, particularly at the C2 position, makes it susceptible to attack by nucleophiles.

Choosing the Pyrimidine Precursor

The key to a successful SNAr reaction is the presence of a good leaving group at the 2-position of the pyrimidine ring.

-

2-Chloropyrimidine: This is the most widely used precursor due to its commercial availability and balanced reactivity. The chloro group is a sufficiently good leaving group to be displaced by an amine nucleophile under relatively mild conditions.

-

2-Bromopyrimidine: While a better leaving group than chloride, bromide is often more expensive, making 2-chloropyrimidine the more cost-effective choice for large-scale synthesis.

-

2-Fluoropyrimidine: The fluoro group provides the highest reactivity towards nucleophilic substitution but is significantly more expensive and may lead to side reactions if not handled carefully.

Choosing the Piperidine Precursor: A Critical Decision Point

The choice of the 3-aminopiperidine-based starting material is a critical decision that influences the overall synthetic route, including the need for protecting groups and subsequent deprotection or reduction steps.

The most straightforward approach is the direct reaction of 2-chloropyrimidine with 3-aminopiperidine. However, the presence of two nucleophilic nitrogen atoms (the primary amine at C3 and the secondary amine of the piperidine ring) can lead to undesired side products, such as bis-pyrimidination. While this route is direct, it often requires careful control of stoichiometry and reaction conditions to achieve good selectivity.

To circumvent selectivity issues, a common strategy is to use a protected form of 3-aminopiperidine. The Boc (tert-butyloxycarbonyl) group is a frequent choice.

-

tert-butyl (piperidin-3-yl)carbamate (3-Boc-aminopiperidine): In this reagent, the more nucleophilic primary amine is protected as a carbamate. The reaction with 2-chloropyrimidine occurs selectively at the secondary ring nitrogen. This is a highly reliable and clean method, with the only drawback being the additional deprotection step required to reveal the primary amine.

An alternative strategy involves using 3-nitropiperidine as the coupling partner. The nitro group is a poor nucleophile, ensuring that the reaction with 2-chloropyrimidine occurs exclusively at the piperidine ring nitrogen. The resulting 2-(3-nitropiperidin-1-yl)pyrimidine intermediate is then subjected to a reduction step to convert the nitro group into the desired primary amine.

-

3-Nitropiperidine: This approach requires an additional reduction step, commonly achieved through catalytic hydrogenation (e.g., using H2 gas with a Palladium catalyst) or chemical reduction. This adds a step to the overall synthesis but provides excellent selectivity during the initial coupling.

Comparative Analysis of Piperidine Precursors:

| Starting Material | Key Advantages | Key Disadvantages |

| 3-Aminopiperidine | Direct, fewer steps | Potential for side reactions, selectivity issues |

| 3-Boc-aminopiperidine | High selectivity, clean reaction | Requires an additional deprotection step |

| 3-Nitropiperidine | Excellent selectivity | Requires an additional reduction step |

For process development and scale-up, Route B (using 3-Boc-aminopiperidine) is often preferred due to its high selectivity and predictable reaction profile, which simplifies purification.

Experimental Protocols and Mechanistic Insights

Protocol: Synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

This protocol details the SNAr coupling of 2-chloropyrimidine with 3-Boc-aminopiperidine, a cornerstone of the preferred synthetic route.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Boc-aminopiperidine (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Substrate Addition: Add 2-chloropyrimidine (1.1 eq) to the solution. A slight excess of the pyrimidine ensures complete consumption of the more valuable piperidine starting material.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate.

Visualizing the SNAr Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the SNAr coupling reaction.

Deprotection and Salt Formation

The product from the previous step, tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, is then deprotected to reveal the primary amine. This is typically achieved under acidic conditions.

-

Boc Deprotection: The protected intermediate is dissolved in a solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

-

Salt Formation: When using HCl, the deprotection and hydrochloride salt formation can often be achieved in a single step, leading directly to the desired 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride product after solvent removal.

Visualizing the Overall Synthetic Pathway

The following diagram illustrates the complete synthetic pathway from the selected starting materials to the final product.

Caption: Synthetic pathway via Boc-protected intermediate.

Commercial Availability of Key Starting Materials

The viability of a synthetic route is heavily dependent on the reliable supply of starting materials. The following table summarizes major suppliers for the key precursors discussed.

| Starting Material | CAS Number | Major Suppliers | Typical Purity |

| 2-Chloropyrimidine | 1722-12-9 | Sigma-Aldrich, Combi-Blocks, TCI | >98% |

| tert-butyl (piperidin-3-yl)carbamate | 193927-63-2 | Combi-Blocks, Enamine, Oakwood Chemical | >97% |

| 3-Aminopiperidine dihydrochloride | 636-54-4 | Sigma-Aldrich, TCI | >98% |

| 3-Nitropiperidine hydrochloride | 56295-65-5 | Combi-Blocks, Fluorochem | >95% |

Conclusion

The synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride is most reliably achieved through a nucleophilic aromatic substitution pathway. The selection of starting materials is a critical decision that balances reactivity, selectivity, cost, and the number of synthetic steps. While direct coupling is possible, the use of a protected piperidine precursor, specifically tert-butyl (piperidin-3-yl)carbamate , represents a robust and scalable strategy. This approach minimizes side-product formation and leads to a cleaner reaction profile, simplifying purification and ensuring a high-quality final product. A thorough understanding of the underlying SNAr mechanism and careful control of reaction conditions are essential for the successful execution of this synthesis.

References

- Title: Preparation of pyrimidinyl piperidinamine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV)

The Pyrimidinyl Piperidine Amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, and the piperidine moiety, a ubiquitous scaffold in natural products and pharmaceuticals, converge to form the pyrimidinyl piperidine amine chemotype. This hybrid structure has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of pyrimidinyl piperidine amines. We will delve into key therapeutic areas where these compounds show promise, including oncology, inflammation, and infectious diseases. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Versatile Pharmacophore

The pyrimidine nucleus is an essential heterocyclic motif, integral to the structure of DNA and RNA and present in numerous clinically approved drugs.[1][2] Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in a vast array of pharmaceuticals and natural alkaloids, offering conformational flexibility for optimal target binding.[3][4][5][6] The fusion of these two pharmacophores into the pyrimidinyl piperidine amine framework has yielded a plethora of compounds with diverse and potent biological activities.[1][7][8] This guide will explore the chemical and biological landscape of this important class of molecules.

Synthetic Strategies: Building the Core Scaffold

The construction of pyrimidinyl piperidine amine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a substituted piperidine with a pyrimidine ring bearing a suitable leaving group, such as a halogen, at the 2-, 4-, or 6-position.

A generalized synthetic scheme is presented below:

Caption: General synthetic route for pyrimidinyl piperidine amines via SNAr.

Modern synthetic methodologies, including microwave-assisted reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the toolkit for generating diverse libraries of these compounds for high-throughput screening.[9] For instance, thiophene-substituted chalcones can be cyclized with thiourea and subsequently reacted with piperazine derivatives to yield pyrimidine-piperazine hybrids.[10]

A Spectrum of Biological Activities

Pyrimidinyl piperidine amines have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of pyrimidinyl piperidine amines as anticancer agents.[1][11] Their mechanism of action in this context is often linked to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.[12]

-

Kinase Inhibition: Many pyrimidinyl piperidine amines act as potent inhibitors of various kinases, including IκB kinase (IKK), Protein Kinase B (Akt), and Aurora kinases.[7][13][14][15] For example, certain derivatives have shown selective inhibitory activity against IKK-2, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer.[13] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged core for developing kinase inhibitors.[12]

-

Case Study: Akt Inhibitors: A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[16] These compounds effectively modulate signaling pathways downstream of Akt and have demonstrated significant inhibition of human tumor xenograft growth in preclinical models.[16]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidinyl piperidine amines are often linked to their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[17]

Antimicrobial and Antiviral Activity

The versatile pyrimidine scaffold is also a component of numerous antimicrobial and antiviral agents.[2][18] Pyrimidinyl piperidine amines have been investigated for their potential to combat various pathogens. For instance, certain derivatives have shown promising activity against Mycobacterium tuberculosis.[19] The incorporation of a piperazine moiety, in particular, has been a successful strategy in developing potent anti-HIV drugs.[10]

Other Therapeutic Applications

The biological activities of this scaffold extend beyond the aforementioned areas. Examples include:

-

NAPE-PLD Inhibition: Pyrimidine-4-carboxamides containing a piperidine moiety have been identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[20][21][22]

-

Adenosine A2A Receptor Inverse Agonists: Thiazolo[5,4-d]pyrimidine derivatives incorporating piperidine have been developed as potent and selective inverse agonists of the adenosine A2A receptor, a target for neurodegenerative disorders.[23]

-

Monoamine Oxidase (MAO) Inhibition: Piperidine-containing compounds have been explored as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[24]

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Understanding the relationship between the chemical structure of pyrimidinyl piperidine amines and their biological activity is crucial for rational drug design. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on potency, selectivity, and pharmacokinetic properties.[9]

Key areas of modification include:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity. For instance, in a series of IKK-2 inhibitors, the introduction of morpholinosulfonyl and piperazinosulfonyl groups at the aromatic ring attached to the aminopyrimidine core significantly increased inhibitory activity.[13]

-

Substituents on the Piperidine Ring: Modifications to the piperidine ring can impact target binding and physicochemical properties. For example, in a series of NAPE-PLD inhibitors, replacing a morpholine with a more hydrophobic piperidine was tolerated, and the introduction of a 3,3-difluoropiperidine increased potency.[20]

-

The Linker: The nature of the amine linker connecting the pyrimidine and piperidine rings can also be critical.

The following diagram illustrates the key regions for SAR exploration:

Caption: Key structural components for SAR studies in pyrimidinyl piperidine amines.

Experimental Protocols: A Guide to Biological Evaluation

The biological activity of newly synthesized pyrimidinyl piperidine amines can be assessed using a variety of in vitro and in vivo assays.

In Vitro Assays

-

Enzyme Inhibition Assays: For compounds targeting specific enzymes like kinases, in vitro kinase inhibition assays are essential. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The output is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Kinase Inhibition Assay Workflow:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide or protein), and ATP.

-

Compound Preparation: Serially dilute the test compounds to a range of concentrations.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

-

Cell-Based Assays: To assess the activity of compounds in a more biologically relevant context, cell-based assays are employed. These assays can measure various cellular processes, including:

-

Cell Proliferation/Viability: Assays like the MTT or CellTiter-Glo assay are used to determine the effect of the compounds on cancer cell growth.

-

Apoptosis Assays: To determine if the compounds induce programmed cell death, assays that measure caspase activation or Annexin V staining can be used.

-

Signaling Pathway Modulation: Western blotting or ELISA can be used to measure the phosphorylation status of key proteins in a signaling pathway to confirm the mechanism of action.

-

In Vivo Assays

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and toxicity.

-

Xenograft Models: For anticancer drug discovery, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals. This information is crucial for determining the appropriate dosing regimen for further studies.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Biological Activity Data for a Series of Pyrimidinyl Piperidine Amines

| Compound ID | Pyrimidine Substituent (R1) | Piperidine Substituent (R2) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |

| PPA-01 | 4-Chloro | 3-Phenyl | 15 | 0.5 |

| PPA-02 | 4-Methoxy | 3-Phenyl | 250 | 5.2 |

| PPA-03 | 4-Chloro | 4-Hydroxy | 50 | 1.8 |

| PPA-04 | 4-Chloro | Unsubstituted | 120 | 3.5 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The pyrimidinyl piperidine amine scaffold continues to be a rich source of novel drug candidates with a wide range of biological activities. The versatility of this chemotype, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, promises to yield new and improved therapeutics in the years to come. Future research in this area will likely focus on:

-

Improving Selectivity: Designing compounds with high selectivity for their intended target to minimize off-target effects and toxicity.

-

Targeting Novel Pathways: Exploring the potential of pyrimidinyl piperidine amines to modulate novel biological targets.

-

Developing Drug Combinations: Investigating the synergistic effects of these compounds when used in combination with other therapeutic agents.

References

- Discovery of piperidinyl aminopyrimidine deriv

- Examples of piperidine pyrimidine amides with inhibitory activity.

- Structure–activity relationship of piperidine deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosph

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived

- Recent Advances in Pyrimidine-Based Drugs.

- Pharmacological Applications of Piperidine Deriv

- The Role of Piperidine Deriv

- Piperidine synthesis.

- Synthesis of Pyrimidine Incorporated Piperazine Deriv

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Development of pyridopyrimidines as potent Akt1/2 inhibitors.

- Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.

- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Deriv

- Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosph

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- (PDF)

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Bicyclic Isosteres of Pyridine/Piperidine:

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, a versatile scaffold utilized in the development of neurologically active agents and other therapeutic compounds. We will dissect the computational methodologies essential for characterizing its potential interactions with key biological targets. This document is structured as a practical case study, investigating the molecule's profile against two distinct and high-impact protein classes: a G-protein coupled receptor (GPCR), the Dopamine D2 Receptor (D2R), and a tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR). This dual-target approach is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, execution, and interpretation of modern computational drug discovery workflows. We will delve into the causality behind experimental choices, from ligand preparation and target selection to the intricacies of molecular docking, molecular dynamics simulations, and ADMET profiling. All protocols are presented as self-validating systems, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Rationale for a Dual-Target Investigation

The compound 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride (molecular formula C₉H₁₅ClN₄) is a known key intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS), such as modulators of serotonin and dopamine receptors.[1] The pyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2][3][4] Notably, pyrimidine derivatives are a well-established class of protein kinase inhibitors.[2][5][6] This dual relevance makes 1-(2-Pyrimidinyl)-3-piperidinamine a compelling subject for a comprehensive in silico analysis.

Given the absence of a specific, publicly disclosed biological target for this exact molecule, this guide will adopt a case-study approach. We will model its interactions with two representative proteins: